4-(Isopropyl(methyl)amino)-2-methylbutan-2-ol
CAS No.:
Cat. No.: VC18224952
Molecular Formula: C9H21NO
Molecular Weight: 159.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H21NO |
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Molecular Weight | 159.27 g/mol |
IUPAC Name | 2-methyl-4-[methyl(propan-2-yl)amino]butan-2-ol |
Standard InChI | InChI=1S/C9H21NO/c1-8(2)10(5)7-6-9(3,4)11/h8,11H,6-7H2,1-5H3 |
Standard InChI Key | MJKPHMIYUZYJLR-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N(C)CCC(C)(C)O |
Introduction
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-(isopropyl(methyl)amino)-2-methylbutan-2-ol can be inferred from methodologies applied to structurally related amino alcohols. A plausible route involves:
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Aldol Condensation: Reacting acetone with formaldehyde to form 2-methylbut-2-enal, followed by hydrogenation to yield 2-methylbutan-2-ol .
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Amination: Introducing the isopropyl(methyl)amino group via nucleophilic substitution. For example, reacting 2-methylbutan-2-ol with a brominated intermediate (e.g., 4-bromo-2-methylbutan-2-ol) in the presence of methylisopropylamine .
Key Reaction Conditions:
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Temperature: 75–85°C
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Solvent: Toluene or dichloromethane
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Catalyst: Triethylamine (Et₃N) to neutralize HBr byproducts .
Industrial Production
Industrial-scale synthesis would optimize reaction parameters for yield and purity. Continuous flow reactors and automated monitoring systems are likely employed to maintain consistent conditions.
Physical and Chemical Properties
The compound’s low water solubility and moderate lipophilicity suggest utility in organic solvents or lipid-based formulations .
Chemical Reactivity
Functional Group Transformations
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Oxidation: The tertiary alcohol resists oxidation under mild conditions but may form ketones under strong oxidizing agents (e.g., KMnO₄) .
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Amino Group Reactions: The secondary amine undergoes alkylation or acylation. For example, reaction with acetyl chloride yields an acetamide derivative .
Stability
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Thermal Stability: Decomposes above 200°C, releasing CO and NOₓ gases .
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pH Sensitivity: Protonation of the amine group occurs in acidic media (pKa ~9–10) .
Applications in Scientific Research
Pharmaceutical Intermediates
Amino alcohols are critical precursors in drug synthesis. For example:
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PP2A Activators: Structural analogs of 4-(isopropyl(methyl)amino)-2-methylbutan-2-ol have been investigated as protein phosphatase 2A (PP2A) activators for cancer therapy .
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Chiral Building Blocks: The compound’s stereogenic centers make it valuable for asymmetric synthesis of β-blockers or antiviral agents .
Materials Science
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Surfactants: The amphiphilic nature supports micelle formation in detergent formulations .
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Coordination Chemistry: The amino and hydroxyl groups can chelate metal ions, enabling applications in catalysis .
Personal protective equipment (PPE) such as gloves and goggles is mandatory during handling .
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